4-chloro-3-[[2-[4-(2-hydroxyethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-[[2-[4-(2-hydroxyethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester is an indolyl carboxylic acid.
Scientific Research Applications
Antiviral Activity
Research has explored the synthesis and antiviral activities of various indole-3-carboxylic acid derivatives. A study by Ivashchenko et al. (2014) found that certain hydrochlorides of ethyl esters of 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridine-3-yl- and 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylic acids were effective against influenza A virus replication in cell cultures and demonstrated high efficacy in a model of influenza pneumonia in mice (Ivashchenko et al., 2014).
Synthesis and Structural Analysis
The synthesis of various indole-2-carboxylic acid derivatives has been reported in multiple studies. For instance, Unangst et al. (1987) described methods for synthesizing novel 3-hydroxy, 3-alkoxy, and 3-alkyl indole-2-carboxylic acids and esters (Unangst et al., 1987). Additionally, other studies have focused on the synthesis of related compounds with potential medicinal applications, such as antimicrobial activities (Bektaş et al., 2007).
Gastric Antisecretory Properties
Another significant application is in the development of compounds with gastric antisecretory properties. Santilli et al. (1987) synthesized 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives that showed potent activity in this area, indicating potential therapeutic applications (Santilli et al., 1987).
Properties
Molecular Formula |
C18H23ClN4O4 |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
methyl 4-chloro-3-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H23ClN4O4/c1-27-18(26)17-16(15-12(19)3-2-4-13(15)20-17)21-14(25)11-23-7-5-22(6-8-23)9-10-24/h2-4,20,24H,5-11H2,1H3,(H,21,25) |
InChI Key |
UVBVXUHABUKTAY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=C(N1)C=CC=C2Cl)NC(=O)CN3CCN(CC3)CCO |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC=C2Cl)NC(=O)CN3CCN(CC3)CCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.